molecular formula C15H16N4O2S B2683760 N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 923674-20-8

N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2683760
CAS No.: 923674-20-8
M. Wt: 316.38
InChI Key: BDZANSADHPWEIO-UHFFFAOYSA-N
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Description

N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound featuring three key structural motifs:

  • Allyl group: A reactive substituent that may influence pharmacokinetics or serve as a synthetic handle.
  • Thiazol-4-yl core: A heterocyclic ring known for its role in medicinal chemistry, often contributing to bioactivity.
  • 3-Phenylureido moiety: A hydrogen-bonding group that enhances molecular interactions with biological targets.

Properties

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZANSADHPWEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of allylamine with 2-(2-(3-phenylureido)thiazol-4-yl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

Synthesis of N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

The synthesis of this compound typically involves the reaction of allylamine with 2-(2-(3-phenylureido)thiazol-4-yl)acetic acid. The process usually requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), conducted in a solvent like dichloromethane. This method allows for the efficient formation of the desired compound while minimizing byproducts.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the modulation of pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate activity against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) for these activities have been documented, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer effects of thiazole derivatives, compounds similar to this compound were synthesized and screened using MTT assays. Results indicated that certain derivatives significantly inhibited cell viability in A549 cells at concentrations as low as 10 µM, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of thiazole derivatives against various pathogens. The synthesized compounds were tested for their MICs against Staphylococcus aureus and E. coli, with results showing effective inhibition at concentrations ranging from 62.5 to 500 µg/ml. These findings underscore the compound's relevance in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazol-Acetamide Derivatives

Compound Name Key Substituents Melting Point (°C) Notable Properties Reference
N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide Allyl, phenylurea-thiazol Not reported Hypothesized H-bond donor/acceptor N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazol-2-yl 459–461 Penicillin-like structure
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl, thiazol-4-yl Not reported Synthesized via N-acylation
Compound 6a () Phenylureido-thiadiazol 254–256 Ureido group enhances H-bonding
N-allyl-2-(N-allylacetamido)-2-(4-chlorophenyl)acetamide Allyl, 4-chlorophenyl 96–97 Low melting point, reactive allyl groups

Key Research Findings

  • Hydrogen Bonding: The phenylureido group in the target compound likely forms robust hydrogen bonds (R$_2$$^2$(8) motifs, as in ), enhancing target affinity compared to non-urea analogs .
  • Synthetic Flexibility : Allyl and thiazol groups enable diverse functionalization, as seen in and , where similar frameworks are modified for bioactivity .
  • Biological Potential: Thiazol-acetamides in act as HIF prolyl hydroxylase inhibitors, suggesting the target compound could target enzymes or receptors requiring H-bonding interactions .

Biological Activity

N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its biological significance. The synthesis typically involves the reaction of allyl acetamide with phenylurea derivatives under controlled conditions to yield the desired thiazole-containing structure. The synthesis pathway can be summarized as follows:

  • Starting Materials : Allyl acetamide and 3-phenylurea.
  • Reaction Conditions : Use of solvents such as DMF or DMSO with catalysts.
  • Yield : The yield of the final product is typically optimized through various reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism MIC (μg/ml)
Staphylococcus aureus125
Escherichia coli250
Candida albicans83.3

These results suggest moderate antimicrobial potential, particularly against Candida albicans, where it showed the lowest MIC value, indicating stronger efficacy compared to other tested organisms .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The thiazole moiety may interact with ATP-binding sites in kinases, inhibiting their activity and disrupting cell proliferation pathways.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in Current Chemistry Letters evaluated various derivatives of thiazole compounds, including N-allyl derivatives, demonstrating their effectiveness against resistant strains of bacteria and fungi .
  • Cancer Research Trials : Clinical trials have initiated investigations into the use of this compound as a part of combination therapies for treating specific cancers, focusing on its ability to enhance the efficacy of existing chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving allyl bromide, amines, and aldehydes, followed by purification using flash chromatography (petroleum ether/diethyl oxide mixtures). Yield optimization (e.g., 47% in analogous syntheses) requires precise stoichiometric ratios, controlled reflux conditions, and inert atmospheres to minimize side reactions. Post-synthesis, silica gel chromatography effectively isolates the product . Substituting thiazole rings for pyridine in analogous compounds (e.g., KX2-391 derivatives) demonstrates the flexibility of this approach .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key for identifying chemical shifts associated with the allyl group (δ ~5.2–5.8 ppm), thiazole protons (δ ~7.0–8.5 ppm), and urea/acetamide carbonyls (δ ~165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., HRMS calcd. 412.1902, found 412.1918 in related compounds) .
  • Elemental Analysis : Validates C, H, N content (e.g., calculated vs. observed values: 60.87% C vs. 61.07% theoretical) .
  • Melting Point : Consistency in melting range (e.g., 96–97°C in analogs) indicates purity .

Q. What preliminary biological activities are associated with thiazole-acetamide derivatives, and how are they evaluated?

  • Methodological Answer : Thiazole-acetamide derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. Bioactivity is assessed via:

  • In vitro assays : Dose-response curves for IC50 determination against cancer cell lines (e.g., MTT assay).
  • Enzyme inhibition studies : Kinetic analysis of target enzymes (e.g., Src kinase for KX2-391 analogs) using fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Modifying the N-allyl or phenylurea groups impacts steric and electronic interactions. For example, replacing pyridine with thiazole in KX2-391 analogs improves selectivity for kinase binding pockets .
  • Bioisosteric Replacement : Introducing morpholinoethoxy or dichlorobenzyl groups (as in analogs 8c/d) enhances solubility and target affinity .
  • Pharmacophore Mapping : Molecular docking (e.g., using AutoDock Vina) identifies critical hydrogen bonds between the thiazole ring and active-site residues .

Q. What computational strategies are employed to predict binding modes and selectivity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., CDK9 inhibition studies) over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to optimize charge distribution for target engagement .
  • Machine Learning (ML) : PASS program predicts biological activity profiles (e.g., antimicrobial vs. anticancer) based on structural fingerprints .

Q. How are crystallographic data and structural contradictions resolved during refinement?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines crystal structures using high-resolution X-ray data. Twinning or disorder is addressed via HKLF 5 format for split reflections .
  • Validation Tools : PLATON checks for voids, overfitting, and R-factor discrepancies. For example, R1 > 0.05 triggers re-examination of thermal parameters .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects.
  • Assay Standardization : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free conditions) .
  • Structural Validation : Revisit NMR/X-ray data to confirm compound integrity, as impurities (e.g., residual solvents) may skew results .

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